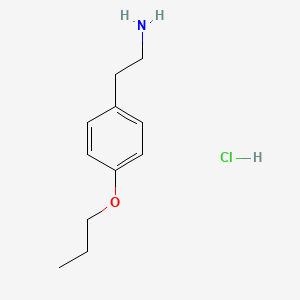

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Vue d'ensemble

Description

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt of an amine, featuring a propoxy group attached to a phenyl ring, which is further connected to an ethanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-propoxybenzaldehyde.

Reductive Amination: The 4-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 2-(4-Propoxyphenyl)-1-ethanamine.

Formation of Hydrochloride Salt: The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-propoxybenzaldehyde and ethylamine are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and concentration are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Forms various amine derivatives.

Substitution: Results in substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride serves as an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics may impart unique biological activities that warrant further exploration in drug development.

Organic Synthesis

The compound acts as a building block for synthesizing more complex molecules, making it valuable in organic chemistry research. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for diverse synthetic applications.

Biological Studies

Research has indicated that compounds structurally related to this compound can exhibit significant biological activity. For instance, studies have explored its potential as a GPR88 agonist, which could have implications for treating alcohol addiction and other neuropsychiatric disorders .

Industrial Applications

In industrial contexts, this compound may be utilized in producing various chemicals and materials due to its versatile chemical properties.

Case Study 1: GPR88 Agonists

A study highlighted the development of GPR88 agonists derived from similar scaffolds to this compound. These compounds were shown to significantly reduce alcohol self-administration in animal models without affecting locomotor activity, suggesting their potential therapeutic use in treating alcohol dependence .

Case Study 2: Structure-Activity Relationship Studies

Research into (4-alkoxyphenyl)glycinamides has demonstrated that modifications on the phenyl ring can enhance potency and brain permeability. These findings underscore the importance of structural variations similar to those found in this compound for developing effective therapeutics .

Mécanisme D'action

The mechanism of action of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Proscaline: 2-(3,5-Dimethoxy-4-propoxyphenyl)ethanamine hydrochloride, a psychedelic compound with structural similarities.

Mescaline: 3,4,5-Trimethoxyphenethylamine, a naturally occurring psychedelic with a similar phenethylamine backbone.

Escaline: 4-Ethoxy-3,5-dimethoxyphenethylamine, another psychedelic compound with a similar structure.

Uniqueness

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is unique due to its specific propoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Activité Biologique

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride, with the chemical formula C₁₁H₁₈ClNO and CAS number 56370-31-1, is an organic compound categorized as an amine derivative. It features a propoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is primarily utilized in research settings, particularly in neuropharmacology, due to its potential stimulant properties and interactions with neurotransmitter systems.

The compound exists mainly in its hydrochloride salt form, enhancing its water solubility. Its reactivity includes nucleophilic substitution and electrophilic aromatic substitution, which are significant for synthesizing derivatives with varied biological activities.

The biological activity of this compound is believed to involve interactions with neurotransmitter systems, particularly catecholamines. Preliminary studies suggest that it may exhibit stimulant effects similar to other psychoactive compounds. This compound's mechanism of action could involve binding to specific receptors or enzymes, modulating their activity and influencing various biochemical processes .

Stimulant Properties

Research indicates that this compound may act as a stimulant. Its structural similarity to other psychoactive substances suggests potential interactions with dopamine and norepinephrine systems.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound at various receptors are crucial for understanding its pharmacological profile. Initial findings suggest that it may interact with receptors involved in mood regulation and cognitive function .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models. The results indicated that administration of the compound led to increased locomotor activity, suggesting stimulant-like effects that warrant further investigation into its potential therapeutic uses for conditions such as ADHD or depression .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In a related study, researchers explored the structure-activity relationships of similar compounds to determine their efficacy as GPR88 agonists. Although not directly involving this compound, these studies provide insights into how modifications in structure can influence biological activity and receptor interaction .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-propoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXNLLDQTJVGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204925 | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56370-31-1 | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56370-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, 4-propoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.